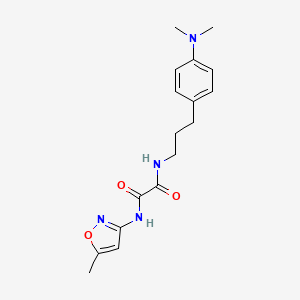

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

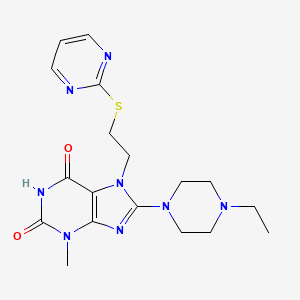

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like DMXAA are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions involving DMXAA and similar compounds can be influenced by various factors, including solvents, flexibility, and the presence/absence of amide–amide interactions . These factors can modulate the competition between amide-containing isoxazole compounds .Scientific Research Applications

Synthetic Methodologies and Molecular Structures

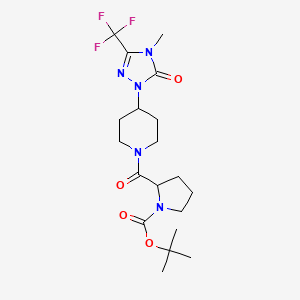

Research has delved into the synthesis and structural elucidation of compounds featuring dimethylamino phenyl and methylisoxazole groups. These studies are foundational in developing new chemical entities with potential biological activities. For instance, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrate the compound's potential as a cyclooxygenase-2 inhibitor, highlighting the role of crystallography in understanding molecular interactions and drug design (B. J. Al-Hourani et al., 2016).

Biological Activities and Pharmacological Potentials

Studies on derivatives of dimethylamino phenyl and methylisoxazole have explored their biological activities, particularly as antimicrobial and antiviral agents. For instance, microwave-assisted synthesis of pyrazole derivatives containing N, N-dimethylaniline demonstrated antibacterial and antifungal activities, suggesting the utility of these compounds in developing new antimicrobial therapies (Deepak Swarnkar et al., 2014). Additionally, Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde have been evaluated for their enzyme inhibition properties, indicating their potential in therapeutic applications targeting specific enzymatic pathways (S. Alyar et al., 2019).

Materials Science and Chemical Stability

The development of n-type dopants for electronic applications demonstrates the versatility of compounds with dimethylamino phenyl groups. For example, a dendritic oligoarylamine-substituted benzimidazole derivative has been reported as a useful n-type dopant for controlling electrical conductivity in organic electronic materials, illustrating the intersection of organic chemistry and materials science (M. Uebe et al., 2018).

Future Directions

The future directions for research on DMXAA and similar compounds could involve further exploration of the impact of isoxazole substituents on polymorph formation . Additionally, the development of new synthetic strategies for these compounds could be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-11-15(20-24-12)19-17(23)16(22)18-10-4-5-13-6-8-14(9-7-13)21(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJNDTFLVMGBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)

![Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate](/img/structure/B2452799.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)

![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)

![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)